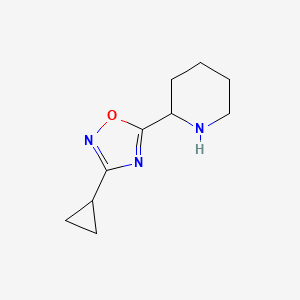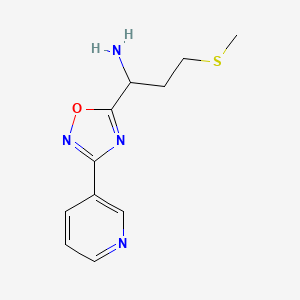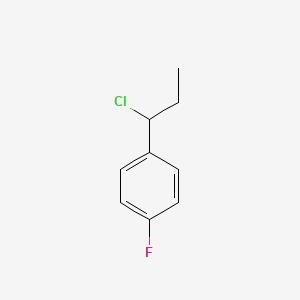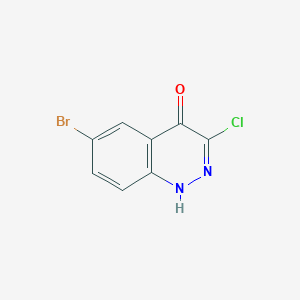
6-bromo-3-chlorocinnolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chlorocinnolin-4(1H)-one, also known as 6-bromo-3-chloroquinolin-4-one, is a heterocyclic compound that is widely used in the synthesis of drugs and other compounds. It is a versatile building block for organic synthesis and is used in the preparation of a variety of pharmaceuticals, agrochemicals, and other compounds. This compound is also used as a starting material in the synthesis of a variety of heterocyclic compounds.
Scientific Research Applications
Improved Syntheses Techniques
Research has led to improved synthesis methods for halogenated quinolinols, including monochloro- and monobromo-8-quinolinols, which are related to the compound of interest. These methods offer greater yields and fewer steps, contributing to the efficiency and accessibility of these compounds for further study and application (Gershon & Clarke, 1991).
Antibacterial Evaluation
A novel compound closely related, 6-bromo-2‑chloro‑3-butylquinazolin-4(3H)-one, was synthesized and assessed for antibacterial activity. The study detailed the crystal structure and analyzed molecular interactions, highlighting the compound's potential in antibacterial applications (Ouerghi et al., 2021).
Catalytic Applications
Research into 3-halogenocinnolines catalyzed by palladium compounds has explored their utility in forming various derivatives through reactions with terminal alkynes and amines. These findings illustrate the versatility of halogenocinnolines (including those related to 6-bromo-3-chlorocinnolin-4(1H)-one) in synthesizing complex organic molecules (Ames & Bull, 1982).
Drug Synthesis
A study on the synthesis of Halofuginone Hydrobromide, an effective drug against Eimeria in poultry, reveals the broader pharmaceutical implications of halogenated quinolones. This work outlines a novel preparation method, contributing to the field of veterinary medicine and showcasing the drug synthesis potential of related compounds (Zhang, Yao, & Liu, 2017).
Photometric Determination
Research has also been conducted on methods for the determination of reactive bromine and chlorine species, crucial for understanding the reactivity and application of brominated and chlorinated compounds in various chemical contexts (Pinkernell, Nowack, Gallard, & Gunten, 2000).
properties
IUPAC Name |
6-bromo-3-chloro-1H-cinnolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFXIEOYQGYBJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=NN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-chlorocinnolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

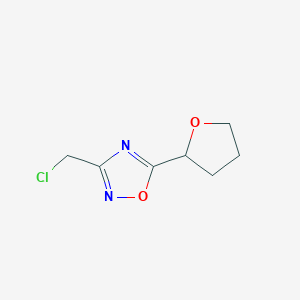
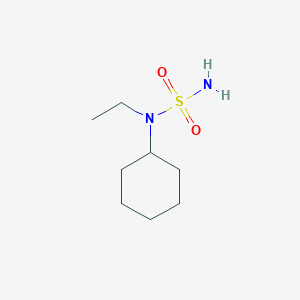
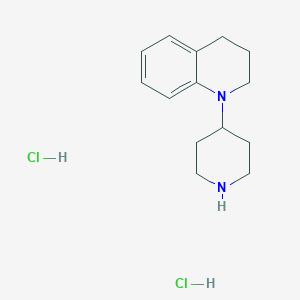
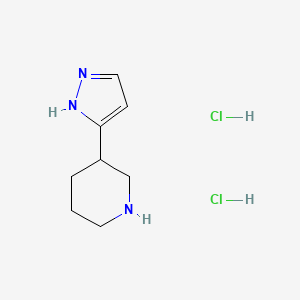
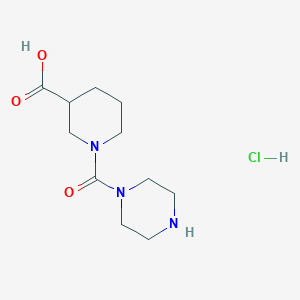
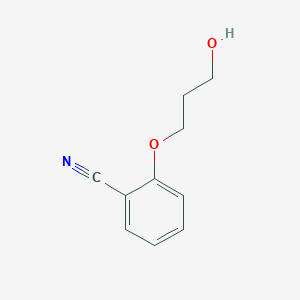
![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)
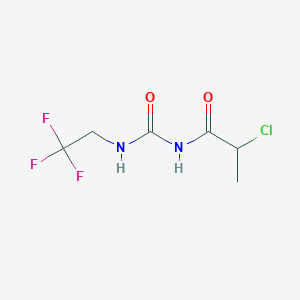

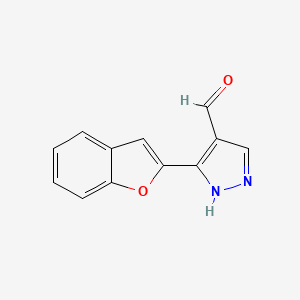
![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)
